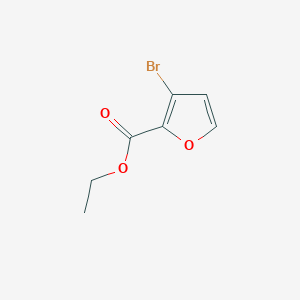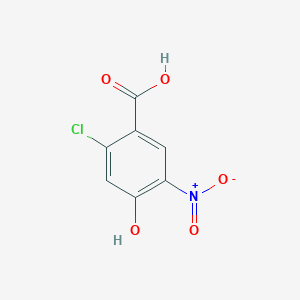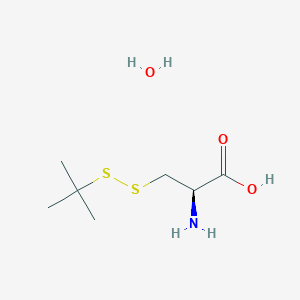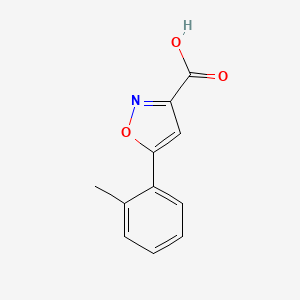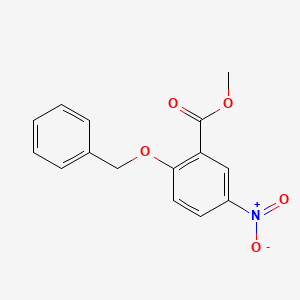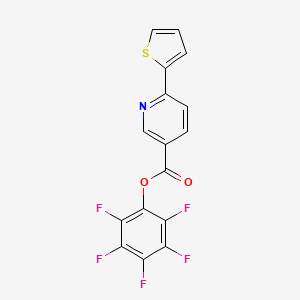
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate
Overview
Description
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate, commonly referred to as PFPTC, is an organic compound belonging to the class of pyridines. It is a colorless, odorless and crystalline solid at room temperature and has a melting point of 101°C. PFPTC is a versatile molecule, with a wide range of applications in the fields of chemistry and biochemistry. It is widely used in the synthesis of pharmaceuticals, agrochemicals and other fine chemicals. In addition, it has recently been used as a building block for the synthesis of functional materials.
Scientific Research Applications
1. Organic Synthesis and Catalysis
- Carboxylic Acid Deoxyfluorination: Pentafluoropyridine, a related compound, is used in deoxyfluorination of carboxylic acids and in one-pot amide bond formation, demonstrating its utility in organic synthesis (Brittain & Cobb, 2021).
- Catalysis in Synthesis of Triarylpyridines: Pentafluorophenylammonium triflate is an efficient catalyst for synthesizing 2,4,6-triarylpyridines, offering advantages like high yields and absence of hazardous solvents (Montazeri & Mahjoob, 2012).
2. Material Science and Polymer Chemistry
- Synthesis of Functionalized Cyclic Carbonate Monomers: Pentafluorophenyl esters are used in synthesizing cyclic carbonate monomers, crucial for developing biodegradable and biocompatible polymers (Sanders et al., 2010).
- Development of Reactive Polymer Coatings: Pentafluorophenyl-based polymers are used in microfluidic devices for immobilizing cell-capturing molecules, indicating their potential in bioassay development (Lahann et al., 2003).
3. Energy and Environmental Science
- Dye-Sensitized Solar Cells: Pentafluorophenyl derivatives have been used in ruthenium-based complexes for dye-sensitized solar cells, significantly extending the photoaction spectral response (Li et al., 2014).
4. Chemical Activation and Reactions
- Activation of Dihydrogen and Other Reactions: Pentafluorophenyl-based compounds are involved in the activation of dihydrogen through Lewis acid-base pairs, demonstrating their role in novel chemical reactions (Kronig et al., 2011).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)7-3-4-8(22-6-7)9-2-1-5-25-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXHNWJTLZXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640257 | |
| Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate | |
CAS RN |
926921-59-7 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 6-(2-thienyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)

